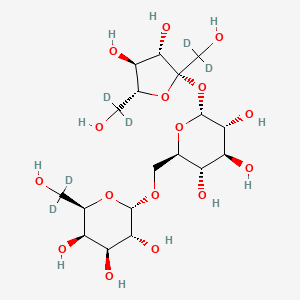
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is a synthetic derivative of ampicillin, a well-known β-lactam antibiotic. This compound is designed to enhance the pharmacological properties of ampicillin, potentially offering improved efficacy and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester typically involves multiple steps:
Starting Material: The synthesis begins with ampicillin as the core structure.
Thiazepine Ring Formation: The thiazepine ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Esterification: The N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester group is attached via esterification, using specific esterifying agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled synthesis.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying β-lactam antibiotics.
Biology: For investigating its effects on bacterial cell walls.
Medicine: As a potential therapeutic agent with enhanced properties.
Industry: In the development of new antibiotics and drug formulations.
Wirkmechanismus
The mechanism of action of this compound involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The thiazepine analog may offer additional binding interactions, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ampicillin: The parent compound with a similar β-lactam structure.
Amoxicillin: Another β-lactam antibiotic with a broader spectrum of activity.
Cephalexin: A cephalosporin antibiotic with a similar mechanism of action.
Uniqueness
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is unique due to its modified structure, which may offer improved pharmacokinetic properties, such as increased stability and bioavailability.
Eigenschaften
Molekularformel |
C23H29N3O7S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
methoxymethyl (3S)-6-[[(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-2,2-dimethyl-7-oxo-3,4-dihydro-1,4-thiazepine-3-carboxylate |
InChI |
InChI=1S/C23H29N3O7S/c1-14(11-17(27)32-5)25-18(15-9-7-6-8-10-15)20(28)26-16-12-24-19(21(29)33-13-31-4)23(2,3)34-22(16)30/h6-12,18-19,24-25H,13H2,1-5H3,(H,26,28)/b14-11+/t18-,19+/m1/s1 |
InChI-Schlüssel |
RIBUBBFEBPHJKV-YYYKYCEESA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)NC2=CN[C@H](C(SC2=O)(C)C)C(=O)OCOC |
Kanonische SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2=CNC(C(SC2=O)(C)C)C(=O)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
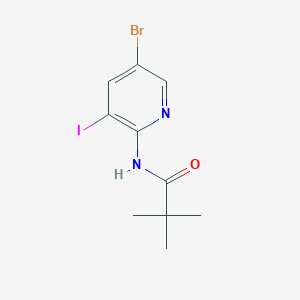
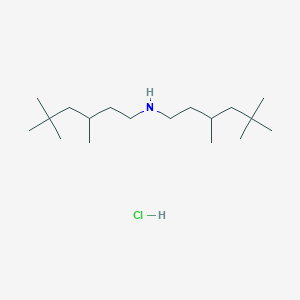
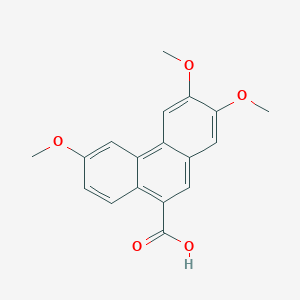


![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
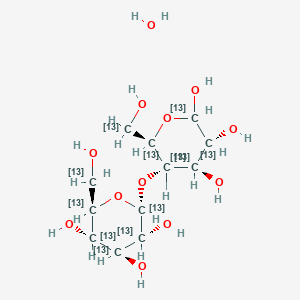
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)

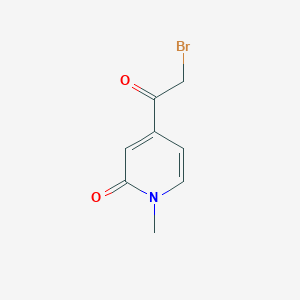
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
